![molecular formula C18H16O5 B2424255 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one](/img/structure/B2424255.png)
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one
説明
WAY-354896は、タンパク質キナーゼR(PKR)とタンパク質キナーゼR様キナーゼ(PERK)の両方を活性化する化学化合物として知られています。 これらのキナーゼは、細胞ストレス応答、特にタンパク質の誤った折り畳み応答(UPR)および小胞体ストレスの文脈において重要な役割を果たしています .
特性
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxy-2,3-dihydrochromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-12-3-5-15-13(9-12)14(19)10-17(23-15)11-2-4-16-18(8-11)22-7-6-21-16/h2-5,8-9,17H,6-7,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUHJQWPTZSKEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(CC2=O)C3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
準備方法
合成経路と反応条件
WAY-354896の合成には、市販の出発物質から始まる複数のステップが含まれます。重要なステップには、環化反応によるコア構造の形成、続いて目的の化学的特性を達成するための官能基の修飾が含まれます。 温度、溶媒、触媒などの特定の反応条件は、高収率と純度を確保するために最適化されています .
工業生産方法
WAY-354896の工業生産は、通常、バッチまたは連続フロープロセスを使用して大規模な合成を行います。方法の選択は、コスト、スケーラビリティ、環境への影響などの要因によって異なります。 純度分析や安定性試験などの品質管理対策は、最終製品の一貫性と安全性を確保するために不可欠です .
化学反応の分析
反応の種類
WAY-354896は、以下を含むさまざまな化学反応を受けます。
酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、酸素の付加または水素の除去を行います。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、水素の付加または酸素の除去を行います。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
生成される主な生成物
これらの反応から生成される主な生成物は、WAY-354896に存在する特定の官能基と使用される反応条件によって異なります。 たとえば、酸化はケトンまたはカルボン酸を生じる可能性があり、還元はアルコールまたはアミンを生じる可能性があります .
科学的研究の応用
Anti-Cancer Activity
Research indicates that 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one exhibits significant anti-cancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
- HCT116 (human colon cancer cells)
- MCF7 (breast cancer cells)
- A549 (lung cancer cells)
The proposed mechanism of action involves the inhibition of specific kinases associated with cell cycle regulation and apoptosis pathways. For instance, it has been shown to target Aurora kinases, which play a crucial role in mitosis and are often overexpressed in cancer cells .
Interaction with Biological Targets
The compound interacts with several biological targets, making it a subject of interest for further studies:
- Kinase Inhibition : It acts as an inhibitor for various kinases involved in cancer progression.
- Signal Transduction Pathways : Research has explored how it affects pathways such as JNK signaling, which is linked to cellular stress responses and apoptosis.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals the unique features of This compound :
Compound Name | Structure | Key Features |
---|---|---|
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-4H-chromen-4-one | Structure | Exhibits anti-cancer properties; similar chroman backbone. |
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-nitrothiazol | Structure | Targets JNK signaling pathway; used in studying cellular stress responses. |
2-(2-Hydroxyphenyl)-5-methoxybenzofuran | Structure | Investigated for neuroprotective effects; related structure. |
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in preclinical settings:
- In Vitro Efficacy Against Cancer Cells : A study demonstrated that treatment with this compound led to a significant reduction in cell viability in HCT116 cells after 48 hours of exposure at varying concentrations.
- Mechanistic Insights : Another research effort focused on elucidating the molecular pathways affected by this compound, finding that it induces apoptosis through caspase activation and mitochondrial dysfunction .
作用機序
WAY-354896は、PKRとPERKを活性化することによって効果を発揮し、真核生物開始因子2α(eIF2α)のリン酸化を引き起こします。この活性化は、タンパク質の合成を減らし、誤って折り畳まれたタンパク質の分解を促進することによって細胞がストレスに対処するのを助けるタンパク質の誤った折り畳み応答を誘発します。 関与する分子標的および経路には、PERK-eIF2α-ATF4経路とPKR仲介アポトーシス経路が含まれます .
類似化合物との比較
類似化合物
GSK2606414: 高効力を持つ選択的PERK阻害剤。
ML291: PERK / eIF2α / CHOP経路を選択的に活性化する化学プローブ。
ISRIB: eIF2Bを標的とする統合ストレス応答の阻害剤.
WAY-354896の独自性
WAY-354896は、PKRとPERKの両方を活性化する二重活性化により、これらのキナーゼのいずれか1つのみを標的とする他の化合物とは異なります。 この二重活性化により、細胞ストレス応答をより包括的に調節することができ、WAY-354896を研究と潜在的な治療的応用の貴重なツールにします .
生物活性
The compound 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one is a member of the benzodioxin family, characterized by its unique structural features that contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its enzyme inhibition properties, potential therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be visualized as follows:
This structure includes a methoxy group and a chromanone moiety, which are crucial for its biological interactions.
Enzyme Inhibition
Research has shown that compounds related to this compound exhibit significant enzyme inhibitory activity. One prominent study investigated the compound's effect on Poly(ADP-ribose) polymerase 1 (PARP1) , a critical enzyme involved in DNA repair mechanisms. The compound demonstrated an IC50 value of 5.8 μM , indicating moderate inhibition potential compared to other known inhibitors like olaparib .
Table 1: Inhibition Potency of Related Compounds on PARP1
Compound | Structure | PARP1 IC50 (μM) |
---|---|---|
1 | - | >10 |
2 | - | >10 |
3 | - | 12 ± 1.6 |
4 | - | 5.8 ± 0.10 |
10 | - | 0.88 ± 0.090 |
The data indicates that while some compounds show weak inhibition (>10 μM), others like compound 10 exhibit strong inhibition with an IC50 of 0.88 μM , highlighting the variability in activity among benzodioxin derivatives .
Potential Therapeutic Applications
The biological activities of this compound suggest potential therapeutic applications in cancer treatment due to its ability to inhibit PARP1, which is a target for cancer therapies aimed at exploiting DNA repair pathways. Additionally, compounds derived from similar structures have been explored for their effects on other enzymes such as acetylcholinesterase and α-glucosidase, indicating a broader pharmacological profile .
Case Studies
A series of studies have focused on synthesizing derivatives of the parent compound to enhance its biological activity. For instance, derivatives were synthesized and screened for their inhibitory effects on various enzymes linked to diabetes and Alzheimer's disease . These studies revealed that modifications to the benzodioxin core could significantly alter enzyme inhibition profiles and enhance selectivity.
Example Case Study: Synthesis and Screening
In one notable case study, researchers synthesized several sulfonamide derivatives based on the benzodioxin framework and evaluated their inhibitory effects against α-glucosidase and acetylcholinesterase. The findings indicated that certain modifications led to increased potency against these targets, suggesting that structural optimization is key in developing effective therapeutic agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, details the use of Grignard reagents (e.g., methylmagnesium bromide) in THF at −78°C to introduce substituents to the chroman-4-one core. Optimization involves controlling reaction temperature, stoichiometry (e.g., 1.5 eq of methyl 2-aminoacetate in DCM with TEA ), and solvent polarity. Low yields (e.g., 53% in ) suggest the need for purification via flash chromatography (0–10% EtOAc/hexanes) and rigorous monitoring via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming substituent positions and stereochemistry. Example: In , δ6.81–6.69 (m, 4H) confirms aromatic protons, while δ3.79 (s, 3H) verifies methoxy groups .
- HR-ESIMS : Validates molecular weight (e.g., m/z 312.32 for C18H16O5 ).
- UV-Vis : Useful for chromophore analysis (e.g., λmax ~270 nm for conjugated systems).
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Storage : Keep in a dry, inert atmosphere (P402 + P404) at 2–8°C .
- Handling : Use PPE (gloves, goggles, respirators; P280, P284) and avoid ignition sources (P210).
- Waste Disposal : Follow P501 guidelines (incineration via licensed facilities) .
- Hazard Codes : H315 (skin irritation), H319 (eye damage), H335 (respiratory irritation) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of derivatives of this compound?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate binding to targets (e.g., CDK9 in ). Validate with SAR data from analogs like 12t–12v .
- QSAR Models : Correlate substituent electronegativity/logP with activity (e.g., enzyme inhibition IC50 values) .
- Case Study : identifies Compound A (a derivative) as a Pseudomonas aeruginosa inhibitor via LPS interaction modeling .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Dose-Response Validation : Re-test compounds under standardized conditions (e.g., α-glucosidase assays in ).
- Meta-Analysis : Compare structural motifs (e.g., sulfonamide vs. triazole derivatives) and their IC50 variability .
- Control Experiments : Rule out assay interference (e.g., solvent DMSO concentrations >0.1% can skew results).
Q. How do structural modifications (e.g., prenylation, halogenation) impact enzyme inhibition?
- Methodological Answer :
- Prenylation : shows 6-prenylisoflavanone derivatives enhance hydrophobic interactions with enzyme active sites.
- Halogenation : In , fluorine substitution at position 2 increases metabolic stability (logP reduction) .
- Table :
Derivative | Modification | Target Enzyme | IC50 (µM) | Source |
---|---|---|---|---|
7a-l | Sulfonamide | α-Glucosidase | 12–45 | |
12t | Thiazole | CDK9 | 0.8 |
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Methodological Answer :
- Purification : Flash chromatography becomes impractical; switch to recrystallization (e.g., using EtOAc/hexanes).
- Yield Optimization : Replace air-sensitive reagents (e.g., LiH in ) with stable alternatives .
- Byproduct Management : Monitor dimerization (common in dihydrobenzodioxin systems) via LC-MS .
Data Contradiction Analysis
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。